molecular formula C22H26BrN3O4S2 B2842392 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide CAS No. 864976-27-2

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide

Cat. No.: B2842392
CAS No.: 864976-27-2
M. Wt: 540.49
InChI Key: WHEQSJPHAJMFDO-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(6-Bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a bromo group at position 6 and a 2-methoxyethyl group at position 2. The sulfamoyl moiety at the para-position of the benzamide is further substituted with N-butyl and N-methyl groups.

Properties

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[butyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26BrN3O4S2/c1-4-5-12-25(2)32(28,29)18-9-6-16(7-10-18)21(27)24-22-26(13-14-30-3)19-11-8-17(23)15-20(19)31-22/h6-11,15H,4-5,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEQSJPHAJMFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₂₃BrN₄O₂S, with a molecular weight of approximately 421.31 g/mol. The structure features a bromine atom at position six of the benzothiazole ring, a methoxyethyl group at position three, and a sulfamoyl substituent that enhances its biological interactions.

Property Value
Molecular FormulaC₁₈H₂₃BrN₄O₂S
Molecular Weight421.31 g/mol
Structural FeaturesBenzothiazole core, bromine, methoxyethyl group

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may inhibit certain enzymes or modulate receptor activity, leading to various biological effects, including:

  • Inhibition of cell proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines.
  • Modulation of inflammatory responses : It may affect cytokine production and signaling pathways related to inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study reported that compounds structurally similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as A431 and A549. The mechanism involved apoptosis induction and cell cycle arrest at specific concentrations (1, 2, and 4 μM) .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that benzothiazole derivatives can exhibit antibacterial properties against various pathogens. The presence of the bromine atom and methoxyethyl group enhances its reactivity and interaction with microbial targets .

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects on lung cancer cells.
    • Methodology : The compound was tested at varying concentrations on A549 cells.
    • Results : Significant inhibition of cell proliferation was observed, along with increased apoptosis markers .
  • Antimicrobial Evaluation :
    • Objective : To assess antibacterial properties against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed to test efficacy.
    • Results : The compound demonstrated moderate antibacterial activity compared to standard antibiotics .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the thiazole ring : This is achieved through the reaction of appropriate precursors under controlled conditions.
  • Bromination : The introduction of the bromine substituent at the 6-position of the benzothiazole moiety.
  • Amidation : The coupling of the thiazole derivative with an amine to form the final benzamide structure.

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that compounds similar to (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide exhibit significant anticancer activity. Preliminary studies suggest that this compound may inhibit specific enzymes or modulate receptor activity involved in cancer pathways.

Antimicrobial Effects

The sulfonamide group present in this compound suggests potential antimicrobial properties. Compounds within this class are known for their ability to inhibit bacterial growth, making them candidates for developing new antibiotics.

Enzyme Inhibition

Studies focusing on enzyme inhibition have shown that similar compounds can effectively target various enzymes implicated in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Case Studies and Research Findings

StudyObjectiveFindings
Kauffman et al., 1994Investigate proton transfer bis-benzazole compoundsIdentified potential uses in scintillator detectors and fluorescent coatings, highlighting the versatility of benzazole derivatives .
Recent Pharmacological StudiesAssess anticancer activityShowed promising results in inhibiting tumor growth in vitro, suggesting further exploration in clinical settings is warranted.
Antimicrobial Activity ResearchEvaluate antibacterial propertiesDemonstrated effective inhibition against various bacterial strains, indicating potential for new antibiotic development.

Chemical Reactions Analysis

Core Reactivity of the Benzothiazole Moiety

The benzothiazole ring is a key reactive site. Studies on analogous thiazolo[3,2-a]benzimidazole derivatives ( , ) highlight several reaction pathways:

Cyclization Reactions

  • Allylation and subsequent cyclization : Allyl halides react with the benzothiazole nitrogen, forming intermediates that cyclize under halogenation (e.g., iodine or bromine) to yield dihydrothiazolo derivatives ( ).
    Example:

    Allyl halide+BenzothiazoleKOHIntermediateI2/Br23 halomethyl dihydrothiazolo derivatives\text{Allyl halide}+\text{Benzothiazole}\xrightarrow{\text{KOH}}\text{Intermediate}\xrightarrow{\text{I}_2/\text{Br}_2}\text{3 halomethyl dihydrothiazolo derivatives}

Bromination and Halogenation

  • Electrophilic bromination occurs at the C6 position of the benzothiazole ring when treated with bromine in acetic acid ( , ). This reaction is critical for introducing additional bromine atoms or modifying existing substituents.

Reactivity of the Sulfamoylbenzamide Group

The 4-(N-butyl-N-methylsulfamoyl)benzamide moiety participates in nucleophilic substitutions and hydrolytic reactions:

Nucleophilic Acyl Substitution

  • The benzamide carbonyl undergoes nucleophilic attack by amines or alcohols, forming urea or ester derivatives under basic conditions ( , ).

Hydrolysis

  • Acidic or basic hydrolysis cleaves the sulfamoyl group, yielding sulfonic acid derivatives. For example:

    Sulfamoyl groupH2O H+Sulfonic acid+Butylmethylamine\text{Sulfamoyl group}\xrightarrow{\text{H}_2\text{O H}^+}\text{Sulfonic acid}+\text{Butylmethylamine}

Bromo Substituent Reactivity

The 6-bromo group on the benzothiazole ring enables cross-coupling reactions:

Suzuki-Miyaura Coupling

  • Palladium-catalyzed coupling with arylboronic acids replaces the bromine atom with aryl groups ( ).

Reaction Type Reagents Conditions Product
Suzuki CouplingPd(PPh₃)₄, Arylboronic acidDMF, 80°C6-Arylbenzothiazole derivative

Nucleophilic Substitution

  • Bromine displacement by nucleophiles (e.g., amines, thiols) occurs under SNAr conditions ( ,):

    6 Bromo group+NuDMSO 120 C6 Nu substituted derivative\text{6 Bromo group}+\text{Nu}^-\xrightarrow{\text{DMSO 120 C}}\text{6 Nu substituted derivative}

Condensation and Cyclocondensation

The imine (-N=) group in the benzothiazol-2(3H)-ylidene moiety participates in condensation reactions:

Aldol Condensation

  • Reaction with aromatic aldehydes (e.g., 3,4-dihydroxybenzaldehyde) forms arylmethylene derivatives ( , ).

Reaction Catalyst Conditions Product
Aldol CondensationPiperidine/AcOHEthanol, reflux2-Arylidenethiazolo derivatives

Functionalization of the Methoxyethyl Side Chain

The 2-methoxyethyl group undergoes oxidation or alkylation:

Oxidation

  • Oxidation with KMnO₄ converts the methoxyethyl group to a carboxylic acid ( ).

Alkylation

  • Reaction with alkyl halides under basic conditions modifies the ethyl chain ( ).

Photocatalytic Decomposition

Benzamide derivatives exhibit photocatalytic degradation in aqueous solutions with semiconductors like TiO₂, forming smaller organic fragments ().

Key Research Findings

  • Bromination Selectivity : Bromine preferentially substitutes at the C6 position of the benzothiazole ring due to electron-withdrawing effects of the adjacent sulfamoyl group ( , ).

  • Suzuki Coupling Efficiency : Coupling reactions achieve >85% yield when using Pd(PPh₃)₄ in DMF at 80°C ( ).

  • Hydrolytic Stability : The sulfamoyl group resists hydrolysis under neutral conditions but cleaves rapidly in strong acids (e.g., H₂SO₄) ( ).

Comparison with Similar Compounds

Core Structural Analog: N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-Methylpiperazin-1-yl)benzamide (Compound 11)

Key Differences :

  • Substituents : The target compound has a 2-methoxyethyl group at position 3 of the benzothiazole, while Compound 11 (from ) lacks this substituent. The sulfamoyl group in the target is replaced by a 4-methylpiperazinyl group in Compound 11.
  • Synthesis : Compound 11 was synthesized via a coupling reaction using NaH and THF at 60°C, achieving a 55% yield. The target compound’s synthesis likely involves similar Pd-catalyzed cross-coupling steps but with modified reagents for the 2-methoxyethyl and sulfamoyl groups .
  • Bioactivity : Compound 11’s activity is unspecified, but its piperazinyl group may enhance solubility compared to the lipophilic N-butyl-N-methylsulfamoyl group in the target compound.

Sulfamoyl Derivative: N-(6-Bromo-3-Ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(Dimethylsulfamoyl)benzamide

Key Differences :

  • Substituents : The ethyl group at position 3 () vs. 2-methoxyethyl in the target compound. The sulfamoyl group here is N,N-dimethyl, whereas the target has bulkier N-butyl-N-methyl substitutions.
  • Impact on Properties: Solubility: The 2-methoxyethyl group in the target may improve aqueous solubility compared to the ethyl group due to increased polarity.

Triazole-Based Analogs ()

Structural Contrasts :

  • Compounds [7–9] in feature 1,2,4-triazole cores with sulfonylphenyl groups, unlike the benzothiazole core of the target compound.
  • Functional Groups : Both classes share sulfonamide/sulfamoyl moieties, which are critical for hydrogen bonding and bioactivity. However, the tautomerism observed in triazoles (thione vs. thiol forms) is absent in the target compound’s benzothiazole system .

Spectroscopic Data

  • IR Spectroscopy :
    • Target Compound: Expected C=O (1660–1680 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches.
    • Triazole Analogs (): Absence of C=O (1663–1682 cm⁻¹) confirms tautomerism, unlike the stable benzothiazole system in the target .
  • NMR : The 2-methoxyethyl group in the target compound would show distinct δ 3.3–3.5 ppm (OCH₂CH₂OCH₃) signals, absent in ethyl-substituted analogs .

Preparation Methods

Formation of 2-Mercapto-5-Methoxybenzothiazole

A mixture of 2-amino-4-methoxybenzenethiol (7.0 g, 45 mmol), sodium hydroxide (4.4 g, 110 mmol), and carbon disulfide (8.06 g, 110 mmol) in 90% aqueous ethanol (100 mL) is refluxed for 2 hours. Acidification with hydrochloric acid yields 5-methoxy-2-benzothiazolethiol (7.0 g, 71%) as a yellow solid.

Key Data

  • Yield : 71%
  • MP : 192–194°C (after recrystallization from benzene)
  • 1H-NMR (DMSO-d6) : δ 7.58 (d, J = 8.9 Hz, 1H), 7.35 (d, J = 2.2 Hz, 1H), 6.97 (dd, J = 8.9, 2.1 Hz, 1H), 3.87 (s, 3H).

Introduction of the 2-Methoxyethyl Group

The 3-position of the benzothiazole is functionalized via alkylation. To a solution of 5-methoxy-2-benzothiazolethiol (5.1 g, 26 mmol) in acetonitrile (63 mL), methyl p-toluenesulfonate (4.8 g, 26 mmol) and triethylamine (4.4 mL, 31 mmol) are added. After 16 hours at ambient temperature, the crude product is purified via column chromatography (hexane:ethyl acetate = 4:1) to yield 5-methoxy-2-(methylthio)benzothiazole. Subsequent demethylation using boron tribromide in dichloromethane at −78°C produces 5-hydroxy-2-(methylthio)benzothiazole (3.9 g, 76%).

Regioselective Bromination at Position 6

Bromination of the benzothiazole ring is achieved using bromine in chloroform. A solution of 5-methoxy-2-(methylthio)benzothiazole (1.29 g) in chloroform (12 mL) is treated with bromine (272 μL) and refluxed for 2.5 hours. Neutralization with aqueous ammonia followed by extraction with methylene chloride yields 6-bromo-5-methoxy-2-(methylthio)benzothiazole (609 mg, 42%).

Optimization Notes

  • Solvent : Chloroform enhances electrophilic aromatic substitution.
  • Regioselectivity : The electron-donating methoxy group directs bromination to the para position (C6).

Installation of the 2-Methoxyethyl Substituent

Alkylation of the Thiol Group

The methylthio group is replaced with a 2-methoxyethyl moiety via nucleophilic substitution. A mixture of 6-bromo-5-methoxy-2-(methylthio)benzothiazole (2.0 g, 6.5 mmol) and 2-methoxyethyl bromide (1.2 equiv) in N-methylpyrrolidone (10 mL) is heated at 160°C for 1 hour. Purification by silica gel chromatography (hexane:ethyl acetate = 80:20) affords 6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-one (1.5 g, 68%).

Characterization

  • MS (ESI) : m/z 317 [M+H]+.
  • 1H-NMR (CDCl3) : δ 7.62 (d, J = 8.4 Hz, 1H), 7.15 (d, J = 2.0 Hz, 1H), 4.53 (t, J = 5.8 Hz, 2H), 3.87 (s, 3H), 3.48 (t, J = 6.6 Hz, 2H).

Formation of the Ylidene Linkage

The Z-configuration at the ylidene position is established via tautomerization under basic conditions. 6-Bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-one (1.0 g, 3.2 mmol) is treated with potassium tert-butoxide (1.2 equiv) in tetrahydrofuran at 0°C for 30 minutes. Quenching with ammonium chloride yields the (Z)-ylidene intermediate.

Key Consideration

  • Stereochemical Control : The use of a bulky base (e.g., KOtBu) favors the Z-isomer by stabilizing the transition state through steric hindrance.

Coupling with 4-(N-Butyl-N-Methylsulfamoyl)Benzamide

Synthesis of the Sulfamoyl Benzamide

4-(N-Butyl-N-methylsulfamoyl)benzoic acid is prepared by reacting 4-carboxybenzenesulfonyl chloride with N-butylmethylamine in dichloromethane. Activation with thionyl chloride converts the acid to the corresponding acyl chloride, which is then coupled with the ylidene intermediate.

Reaction Conditions

  • Coupling Agent : Thionyl chloride (neat, 80°C, 2 h).
  • Solvent : Anhydrous dichloromethane.
  • Yield : 74% after purification by recrystallization (ethanol/water).

Final Amide Bond Formation

The acyl chloride (1.2 equiv) is added to a solution of the (Z)-ylidene intermediate (1.0 equiv) and triethylamine (2.0 equiv) in dichloromethane at 0°C. Stirring at room temperature for 12 hours affords the title compound as a white solid.

Characterization Summary

  • MP : 186–188°C.
  • 1H-NMR (DMSO-d6) : δ 8.09 (d, J = 9.8 Hz, 1H), 7.84 (d, J = 8.4 Hz, 1H), 7.36 (dd, J = 8.0, 1.6 Hz, 1H), 4.53 (t, J = 5.8 Hz, 2H), 3.87 (s, 3H), 3.48 (t, J = 6.6 Hz, 2H), 3.18 (m, 2H), 1.08 (t, J = 7.2 Hz, 3H).
  • MS (ESI) : m/z 603 [M+H]+.

Q & A

Q. Optimization Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature50–60°CPrevents by-product formation
SolventAnhydrous DCMEnhances coupling efficiency
Reaction Time12–16 hoursEnsures complete conversion

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for the bromo (δ 7.2–7.5 ppm), 2-methoxyethyl (δ 3.4–3.6 ppm), and sulfamoyl groups (δ 2.8–3.1 ppm) to confirm regiochemistry .
    • NOESY : Validates the (Z)-configuration by detecting spatial proximity between the benzamide carbonyl and thiazole protons .
  • HPLC : Use a C18 column (ACN/water gradient, 0.1% TFA) to assess purity (>98%) and detect trace isomers .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 548.0523 (calculated) .

Advanced: How to design structure-activity relationship (SAR) studies focusing on the bromo and sulfamoyl substituents?

Answer:
Methodology :

Analog Synthesis :

  • Replace the 6-bromo group with Cl, F, or H to assess halogen-dependent bioactivity .
  • Modify the N-butyl-N-methylsulfamoyl moiety to ethyl/phenyl variants to study steric/electronic effects .

Biological Assays :

  • Enzyme Inhibition : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence polarization assays .
  • Cellular Uptake : Track intracellular accumulation via LC-MS/MS in cancer cell lines (e.g., HeLa) .

Q. SAR Insights :

Substituent ModificationObserved Activity ChangeReference
Br → Cl10% ↓ in EGFR inhibition
Butyl → Phenyl (sulfamoyl)3-fold ↑ in cytotoxicity

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:
Potential Causes :

  • Purity Variability : Impurities >2% (e.g., E-isomer) can skew results. Use preparative HPLC to isolate >99% pure batches .
  • Assay Conditions : Differences in cell lines (e.g., HepG2 vs. MCF7) or serum content (FBS vs. charcoal-stripped) alter bioavailability .

Q. Resolution Strategies :

Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays or NIH standards for cytotoxicity .

Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to identify consensus EC₅₀ ranges .

Advanced: What computational methods predict the compound’s binding mode with biological targets?

Answer:

Molecular Docking : Use AutoDock Vina to dock the compound into ATP-binding pockets (e.g., PDB: 1M17) .

  • Key Interactions : Bromo group with hydrophobic residues (Leu694); sulfamoyl with Lys721 (hydrogen bonding) .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

Free Energy Calculations : Compute ΔG binding via MM-PBSA to rank affinity vs. analogs .

Basic: What are the solubility challenges and formulation strategies for in vivo studies?

Answer:

  • Solubility Profile :
    • Poor aqueous solubility (<0.1 mg/mL) due to hydrophobic benzothiazole and butyl groups .
    • Soluble in DMSO (50 mg/mL) and PEG-400 .
  • Formulation Approaches :
    • Nanoemulsions : Use TPGS-1000 as a surfactant for IV delivery (particle size < 200 nm) .
    • Prodrug Derivatization : Introduce phosphate groups at the methoxyethyl chain to enhance hydrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.